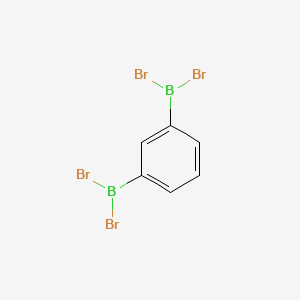

(1,3-Phenylene)bis(dibromoborane)

説明

特性

CAS番号 |

107134-82-7 |

|---|---|

分子式 |

C6H4B2Br4 |

分子量 |

417.3 g/mol |

IUPAC名 |

dibromo-(3-dibromoboranylphenyl)borane |

InChI |

InChI=1S/C6H4B2Br4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H |

InChIキー |

NJKFLEYPVYPANO-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=CC=C1)B(Br)Br)(Br)Br |

製品の起源 |

United States |

準備方法

Two-Step Silyl-Boron Exchange

The most widely documented method involves the sequential substitution of silyl groups on 1,3-bis(trimethylsilyl)benzene using boron tribromide (BBr₃).

Procedure

- First Substitution :

- Reactants : 1,3-Bis(trimethylsilyl)benzene (1 equiv), BBr₃ (2 equiv)

- Conditions : Stirred in dry dichloromethane (CH₂Cl₂) at 0°C under inert atmosphere.

- Outcome : Intermediate 1-(dibromoboryl)-3-(trimethylsilyl)benzene forms with ~70% yield.

- Second Substitution :

Mechanistic Insight

The reaction proceeds through nucleophilic displacement of trimethylsilyl groups by boron, facilitated by the electrophilic nature of BBr₃. Steric hindrance at the 1,3-positions necessitates elevated temperatures for the second substitution.

Transmetalation from Bis-Silane Precursors

One-Pot Transmetalation

A direct route employs 1,3-phenylene-bis(trimethylsilane) and BBr₃ under thermal conditions.

Procedure

- Reactants : 1,3-Phenylene-bis(trimethylsilane) (1 equiv), BBr₃ (2.2 equiv)

- Conditions : Heated in n-heptane at 120°C for 48 hours in a sealed tube.

- Workup : Filtration and recrystallization from toluene at -30°C.

- Yield : 63%.

Advantages

Halogenation of Dichloroborane Intermediates

Bromination of 1,3-Phenylene-bis(dichloroborane)

Dichloroborane precursors can be converted to dibromoboranes via halogen exchange.

Procedure

- Synthesis of Dichloroborane :

- Reactants : 1,3-Bis(trimethylsilyl)benzene, BCl₃ (2 equiv)

- Conditions : CH₂Cl₂ at 25°C for 6 hours.

- Intermediate : 1,3-Phenylene-bis(dichloroborane) (82% yield).

- Bromination :

Limitations

- Requires handling moisture-sensitive BCl₃.

- Lower atom economy compared to direct methods.

Comparative Analysis of Methods

Critical Observations

- Transmetalation offers higher yields but requires stringent anhydrous conditions.

- Halogenation is advantageous for laboratories with existing dichloroborane stocks.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Single-crystal studies reveal a planar benzene ring with B–Br bond lengths of 1.90–1.93 Å, consistent with sp²-hybridized boron.

Applications and Reactivity

Precursor to Boron-Doped Materials

(1,3-Phenylene)bis(dibromoborane) serves as a monomer for boron-doped polyphenylenes and acenes via Suzuki–Miyaura cross-coupling.

Lewis Acid Catalysis

The compound’s strong electrophilicity enables its use in Friedel-Crafts alkylation and hydroboration reactions.

化学反応の分析

Types of Reactions

1,3-bis(dibromoboryl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The dibromoboryl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form boron-containing intermediates.

Coupling Reactions: It can participate in coupling reactions to form larger boron-containing molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products

The major products formed from these reactions include various boron-containing compounds, which can be further utilized in organic synthesis and materials science.

科学的研究の応用

1,3-bis(dibromoboryl)benzene has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of complex boron-containing molecules and polymers.

Biology: The compound is used in the development of boron-based drugs and imaging agents.

Industry: The compound is used in the production of advanced materials with unique electronic and optical properties.

作用機序

The mechanism of action of 1,3-bis(dibromoboryl)benzene involves the interaction of the boron atoms with various molecular targets. The boron atoms can form stable complexes with nucleophiles, facilitating various chemical transformations. The pathways involved include:

Coordination Chemistry: The boron atoms can coordinate with electron-rich species, leading to the formation of stable complexes.

Electron Transfer: The compound can participate in electron transfer reactions, influencing the reactivity of other molecules.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key Compounds:

Analysis:

- Reactivity Differences: The dibromoborane groups in (1,3-phenylene)bis(dibromoborane) exhibit greater electrophilicity compared to tetrafluoroborate (BF₄⁻) in phosphonium salts, making it more suitable for covalent bond formation .

- Positional Isomerism: The meta-substitution (1,3-phenylene) introduces steric constraints distinct from para-substituted (1,4-phenylene) analogues, affecting symmetry and crystal packing .

- Functional Group Impact: Nitrile-stabilized bromophenylene derivatives (e.g., compounds in ) show enhanced hydrolytic stability compared to borane analogues, favoring pharmaceutical synthesis.

Boron vs. Phosphorus Analogues

- Electronic Properties: Boron’s electron deficiency contrasts with phosphorus’s lone pairs, directing (1,3-phenylene)bis(dibromoborane) toward electrophilic reactions (e.g., Lewis acid catalysis), whereas phosphorus derivatives (e.g., 1,3-Bis(diphenylphosphino)propane) serve as electron-rich ligands in coordination chemistry .

- Applications: Boron compounds are pivotal in materials science (e.g., boron nitride precursors), while phosphorus analogues dominate organometallic catalysis .

Halogen-Substituted Derivatives

- Bromine vs. Fluorine: Brominated phenylenes (e.g., ) are more reactive in substitution reactions than fluorinated counterparts (e.g., 3,3’-(3-Fluoropent-2-ene-1,5-diyl)bis(1,2-dimethylbenzene) in ), which prioritize thermal stability and inertness in fluoropolymer synthesis .

Q & A

Basic: What synthetic strategies are recommended to minimize decomposition during the preparation of (1,3-Phenylene)bis(dibromoborane)?

Methodological Answer:

Synthesis should prioritize inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. Use anhydrous solvents like dichloromethane or toluene, and maintain low temperatures (0–5°C) during boronation steps. Quenching residual reactive intermediates with controlled amounts of methanol or ethanol can stabilize the product. Reaction progress should be monitored via in situ to track boron center reactivity and detect intermediates .

Basic: What handling protocols are critical for ensuring safety and compound stability?

Methodological Answer:

- Protective Equipment: Gloves, goggles, and flame-resistant lab coats are mandatory. Use fume hoods or gloveboxes to avoid inhalation.

- Storage: Store in sealed, air-tight containers under inert gas at –20°C to prevent thermal degradation or moisture ingress.

- Waste Management: Neutralize residual borane with slow addition of ethanol/water mixtures in a well-ventilated area. Collect waste in designated containers for professional disposal .

Basic: Which analytical techniques are essential for characterizing structural integrity and purity?

Methodological Answer:

- and : Identify proton environments and boron coordination states. For example, peaks near 30–40 ppm indicate trigonal planar borane centers.

- X-ray Diffraction (XRD): Resolve crystal structure and confirm the 1,3-phenylene bridging motif.

- Elemental Analysis: Validate stoichiometry by measuring bromine and boron content via ICP-MS or combustion analysis .

Advanced: How can researchers investigate decomposition pathways under varying environmental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantify thermal stability by measuring mass loss at 50–300°C.

- Kinetic Studies: Use UV-Vis or to monitor hydrolysis rates in controlled humidity chambers. Compare activation energies under acidic vs. neutral conditions.

- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile decomposition products (e.g., HBr, boronic acids) .

Advanced: What role does (1,3-Phenylene)bis(dibromoborane) play in transition-metal-catalyzed reactions?

Methodological Answer:

The compound acts as a Lewis acid co-catalyst in nickel- or palladium-mediated cross-couplings (e.g., Suzuki-Miyaura). It facilitates transmetallation by activating boronic esters. For mechanistic studies:

- In Situ XAFS: Probe metal-borane interactions during catalysis.

- DFT Calculations: Model electronic effects of the dibromoborane groups on reaction transition states.

- Control Experiments: Compare yields with/without the borane additive to isolate its contribution .

Advanced: How can this compound be applied in designing stimuli-responsive polymers?

Methodological Answer:

The borane groups enable post-polymerization modifications (e.g., hydroboration with alkenes). Example workflow:

Copolymerization: React with diacrylates (e.g., (1,3-phenylene)bis(methylene) diacrylate) via radical initiation.

Crosslinking: Use amine nucleophiles to form dynamic B–N bonds, creating pH-responsive hydrogels.

Degradation Studies: Monitor hydrolysis rates via rheology or GPC to assess reversibility .

Advanced: How do steric and electronic effects of the 1,3-phenylene backbone influence reactivity?

Methodological Answer:

- Steric Maps: Generate using computational tools (e.g., VSEPR or molecular dynamics) to predict accessibility of boron centers.

- Electrochemical Analysis: Cyclic voltammetry reveals electron-withdrawing effects of bromine substituents on redox potentials.

- Comparative Studies: Synthesize analogs with 1,2- or 1,4-phenylene linkers and compare reaction rates in model transformations (e.g., Diels-Alder) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。